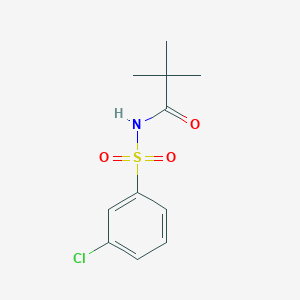
N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the sulfonamide family It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a dimethylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide typically begins with 3-chlorobenzenesulfonyl chloride and 2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product, including analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonyl azides, or sulfonyl thiols are formed.
Oxidation Products: Sulfonic acids are the major products of oxidation reactions.
Reduction Products: Sulfinic acids are the major products of reduction reactions.
Hydrolysis Products: Carboxylic acids and amines are formed as a result of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Labeling: It can be used to label proteins for biochemical studies, aiding in the understanding of protein function and interactions.
Medicine:
Drug Development: Due to its ability to interact with biological targets, the compound is explored as a potential lead compound for the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Polymer Production: The compound is used as a monomer or additive in the production of specialty polymers with unique properties.
Agrochemicals: It is used in the formulation of agrochemicals to enhance their efficacy and stability.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: The compound can interact with specific proteins, altering their function and activity, which can be exploited for therapeutic purposes.
Pathways Involved:
Signal Transduction: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular responses and functions.
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting enzymes involved in the synthesis or degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with the chlorine atom at the para position.
N-(3-Bromobenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Methylbenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in the meta position enhances the compound’s reactivity in nucleophilic substitution reactions compared to its para-substituted analog.
Biological Activity: The specific positioning of the chlorine atom can influence the compound’s ability to interact with biological targets, making it more or less effective as an enzyme inhibitor or protein label.
Eigenschaften
CAS-Nummer |
189076-97-9 |
|---|---|
Molekularformel |
C11H14ClNO3S |
Molekulargewicht |
275.75 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)sulfonyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-11(2,3)10(14)13-17(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
GNFSRHGZEXIIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


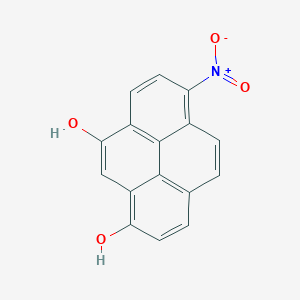

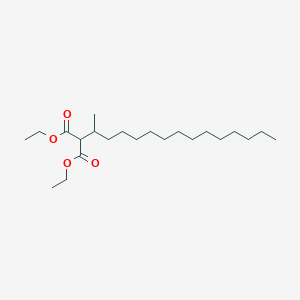

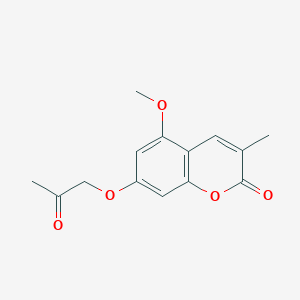
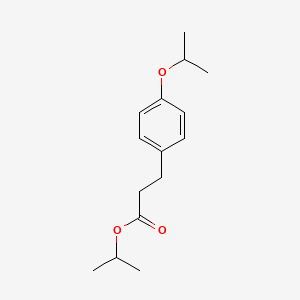
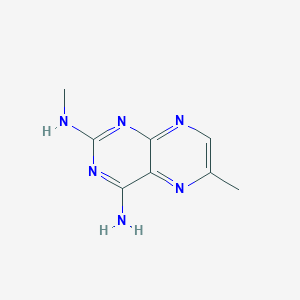
![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
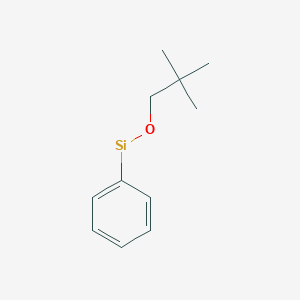
methanone](/img/structure/B12566601.png)
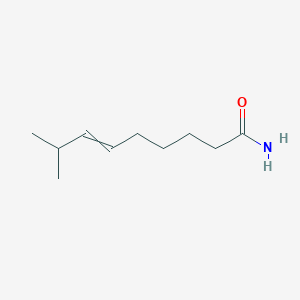
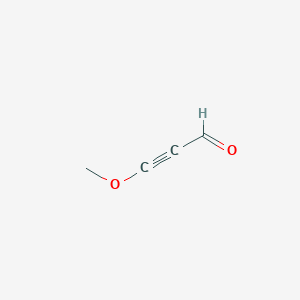
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
